REACTION_CXSMILES
|
N1[C:9]2[C:4](=C[CH:6]=[CH:7][CH:8]=2)C=C1.[CH2:10]1N2[CH2:16][CH2:17][N:12]([CH2:13][CH2:14]2)[CH2:11]1.[CH3:18][C:19](N(C)C)=O.[CH3:24][CH2:25]OC(C)=O>CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].O>[CH2:13]([N:12]1[C:11]2[C:24](=[CH:25][CH:19]=[CH:18][CH:10]=2)[CH:16]=[CH:17]1)[C:14]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to RT
|
Type
|
CUSTOM
|
Details
|
The two layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is back extracted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude residue is purified with Biotage Flash Chromatography unit on 40 s cartridge
|
Duration
|
40 s
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 331.2 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |